![molecular formula C25H21Cl3N4O B3018559 3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea CAS No. 956624-39-8](/img/structure/B3018559.png)
3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea is a useful research compound. Its molecular formula is C25H21Cl3N4O and its molecular weight is 499.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and DNA-Topoisomerase Inhibitory Activity
Urea derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cells, as well as their ability to inhibit DNA topoisomerases, enzymes involved in DNA replication and transcription. For instance, a series of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas demonstrated significant antiproliferative action, suggesting their potential as anticancer agents (Esteves-Souza et al., 2006).
Thermal Latency in Polymerization
N-aryl-N'-pyridyl ureas have been employed as thermal latent initiators in the ring-opening polymerization of epoxides. The polymerization process's thermal latency, or delayed activation, can be controlled by the electron-withdrawing nature of substituents on the aromatic ring of the ureas. This property is crucial for materials science, offering a method to control polymerization processes through temperature modulation (Makiuchi et al., 2015).
Cytokinin-like Activity and Plant Morphogenesis
Certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation in plants. These compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have been extensively used in in vitro plant morphogenesis studies. Their ability to act as cytokinins, surpassing the activity of natural adenine compounds, underscores their significance in agricultural and biological research, offering insights into plant growth and development regulation (Ricci & Bertoletti, 2009).
Hydrogel Formation and Tuning Physical Properties
Urea derivatives can form hydrogels, with the gelation process and the physical properties of the gels, such as rheology and morphology, being tunable through anion selection. This capability has implications for material science, particularly in developing novel materials with specific mechanical and structural properties for biomedical and technological applications (Lloyd & Steed, 2011).
Antimicrobial and Antifungal Activities
Urea derivatives have also been synthesized for their antimicrobial and antifungal activities, offering potential applications in medicine and agriculture. For example, 2-thiouracil-5-sulphonamide derivatives demonstrated significant biological activity, highlighting the potential of urea derivatives as bioactive compounds for developing new therapeutic agents and pesticides (Fathalla et al., 2005).
Properties
IUPAC Name |
1-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl3N4O/c1-15(2)16-8-10-19(11-9-16)30-25(33)31-22-14-29-32(23(22)17-6-4-3-5-7-17)24-20(27)12-18(26)13-21(24)28/h3-15H,1-2H3,(H2,30,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZXKCNDCORGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2)C3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3018476.png)

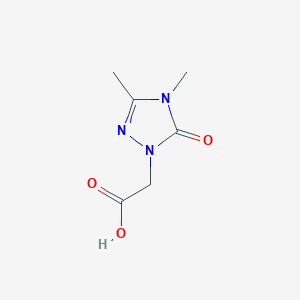
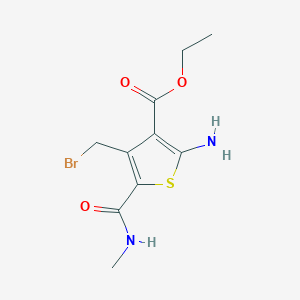
![6-{5-[4-(Propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3018480.png)
![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)
![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)
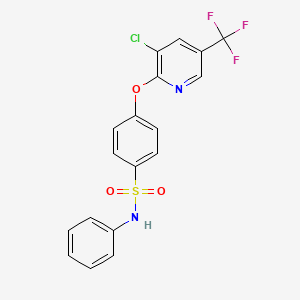
![5-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018486.png)
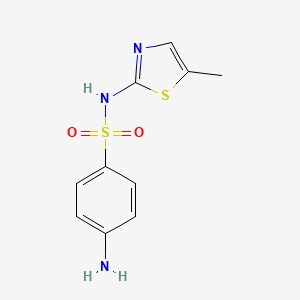
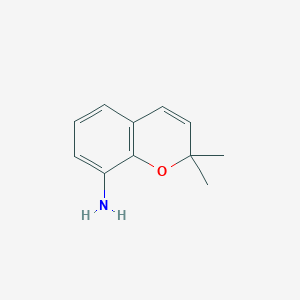

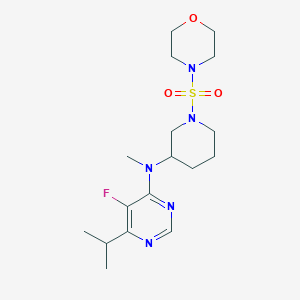
![8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one](/img/structure/B3018499.png)
